Lychnostatin 1

Description

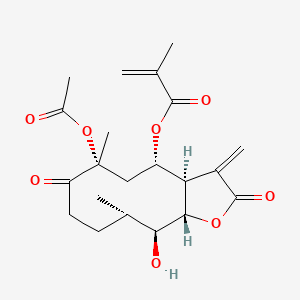

Lychnostatin 1 is a germacranolide-type sesquiterpene lactone isolated from the plant Lychnophora antillana. Its molecular formula is C₁₅H₂₄O₁₀, and it exhibits antineoplastic activity, making it a compound of interest in cancer research . Structural elucidation via single-crystal X-ray diffraction confirmed its cis-fused 10-membered ring system, a common feature among sesquiterpene lactones. Key structural attributes include:

- An α-oriented ester group at the 10-membered ring.

- An additional oxygen atom at the C-5 hydroxyl group .

- A germacranolide backbone, which contributes to its biological activity .

Crystallographic analysis revealed its orthorhombic space group P2₁2₁2₁, with cell parameters closely resembling its structural analog, Lychnostatin 2 .

Properties

CAS No. |

128700-83-4 |

|---|---|

Molecular Formula |

C21H28O8 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(3aR,4S,6R,10S,11S,11aS)-6-acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H28O8/c1-10(2)19(25)27-14-9-21(6,29-13(5)22)15(23)8-7-11(3)17(24)18-16(14)12(4)20(26)28-18/h11,14,16-18,24H,1,4,7-9H2,2-3,5-6H3/t11-,14-,16+,17-,18-,21+/m0/s1 |

InChI Key |

OLFNVRXCVQOTPN-ZBTOSGMISA-N |

SMILES |

CC1CCC(=O)C(CC(C2C(C1O)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C |

Isomeric SMILES |

C[C@H]1CCC(=O)[C@](C[C@@H]([C@@H]2[C@@H]([C@H]1O)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C |

Canonical SMILES |

CC1CCC(=O)C(CC(C2C(C1O)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

128700-83-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lychnostatin 1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Lychnostatin 2

Lychnostatin 2 (C₁₅H₂₄O₁₀) is a structural isomer of Lychnostatin 1, differing in the position of functional groups (e.g., hydroxyl and ester orientations). Both compounds share:

- Identical molecular formulas and similar crystallographic parameters.

- Cis-fused 10-membered rings, stabilizing their conformations . However, Lychnostatin 2 lacks the C-5 hydroxyl oxygen present in this compound, which may influence their bioactivity profiles .

Germacranolide 3

Germacranolide 3, another structural isomer, shares the germacranolide skeleton but features a distinct spatial arrangement of substituents. Intra-annular atomic distances (<3.00 Å) in this compound and Germacranolide 3 differ significantly, suggesting divergent stereoelectronic properties (Table 1) .

Betulinic Acid and Ursolic Acid

These pentacyclic triterpenes (e.g., betulinic acid, C₃₀H₄₈O₃) co-occur with this compound in plant extracts. Unlike this compound, they lack lactone rings but exhibit antitumor activity via apoptosis induction .

Data Tables

Table 1: Molecular and Structural Comparison

Table 2: Crystallographic Parameters

Table 3: Isolation Yields and Bioactivity

| Compound | Yield (%) | Activity Notes | Source |

|---|---|---|---|

| This compound | 5.7 × 10⁻⁵ | Antineoplastic (in vitro) | |

| Betulinic Acid | 3.7 × 10⁻⁵ | Broad-spectrum antitumor |

Key Research Findings

Structural Stability: The cis-fused 10-membered ring in this compound enhances conformational stability compared to linear analogs .

Bioactivity: this compound’s C-5 hydroxyl group may potentiate its antineoplastic effects, a feature absent in Lychnostatin 2 .

Synthesis Challenges: Low natural yields (e.g., 5.7 × 10⁻⁵% for this compound) highlight the need for synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.